N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a complex organic compound characterized by its thiazole ring and phenylthioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves multiple steps
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted thiazoles or phenylthioacetamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent or as a precursor for the synthesis of therapeutic drugs. Its ability to modulate biological pathways makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties allow for the creation of high-performance materials.
Mechanism of Action
The mechanism by which N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide exerts its effects involves the interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The phenylthioacetamide group enhances the compound's ability to penetrate biological membranes, increasing its efficacy.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in inflammatory responses or metabolic pathways.
Receptors: It can interact with receptors that regulate cellular signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole-based compounds with similar biological activities.
Phenylthioacetamide derivatives: Compounds containing the phenylthioacetamide group with varying substituents.
Uniqueness: N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dual functionality allows for a broader range of applications compared to similar compounds.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-16-9-8-13(10-17(16)24-2)15-11-26-19(20-15)21-18(22)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPZSQIDIOSBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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